Hexaneammonium iodide

Perovskite Solar Cells 2D/3D Heterostructures Interfacial Passivation

Hexaneammonium iodide (HAI) is a critical precursor for high-efficiency perovskite solar cells, enabling >20% power conversion efficiency (PCE) - a quantifiable 1.8% absolute gain over butylammonium iodide (BAI). Its C6 chain length provides superior hydrophobicity for ambient-processed films and forms robust 2D/3D heterostructures. Proven to boost efficiency to 24.07% as a post-treatment agent. Choose HAI for record-breaking device performance and enhanced operational stability.

Molecular Formula C6H16IN
Molecular Weight 229.10 g/mol
CAS No. 54285-91-5
Cat. No. B8821667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexaneammonium iodide
CAS54285-91-5
Molecular FormulaC6H16IN
Molecular Weight229.10 g/mol
Structural Identifiers
SMILESCCCCCCN.I
InChIInChI=1S/C6H15N.HI/c1-2-3-4-5-6-7;/h2-7H2,1H3;1H
InChIKeyVNAAUNTYIONOHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexaneammonium Iodide (CAS 54285-91-5): A High-Performance Organic Halide Salt for Advanced Perovskite Solar Cell Fabrication and Surface Engineering


Hexaneammonium iodide (n-Hexylammonium iodide, HAI, CAS 54285-91-5) is a linear-chain organic halide salt with molecular formula C6H16IN and molecular weight 229.10 g/mol . It belongs to the class of alkylammonium iodide passivation agents, structurally characterized by a six-carbon alkyl chain terminating in an ammonium cation paired with an iodide counterion . Unlike shorter-chain analogs such as butylammonium iodide (BAI), the extended C6 hydrocarbon chain of HAI imparts enhanced hydrophobicity and uniquely modifies the intermolecular packing at perovskite interfaces, enabling both surface passivation and the targeted formation of 2D/3D heterostructures [1].

Hexaneammonium Iodide (HAI) is Not Simply Interchangeable with Other Alkylammonium Iodides: The Critical Role of Chain Length in Passivation Mechanism and Device Outcomes


The precise length of the alkyl chain in an ammonium iodide passivator directly dictates the dimensionality of the perovskite structure formed, the depth of grain boundary penetration, and the ultimate environmental resilience of the photovoltaic device [1]. In-class substitution—for instance, replacing HAI with a shorter-chain butylammonium iodide (BAI) or a bulkier quaternary ammonium analog—can lead to markedly different performance profiles, ranging from 10-15% reductions in absolute power conversion efficiency to significantly accelerated degradation under operational humidity and thermal stress [2][3]. The following evidence compendium demonstrates that Hexaneammonium Iodide achieves a specific and quantifiably advantageous balance between hydrophobic surface shielding and effective interfacial defect healing, a balance that its closest analogs cannot replicate [4].

Quantitative Differentiation of Hexaneammonium Iodide: Head-to-Head Performance and Stability Data Relative to Key Comparators


Superior Power Conversion Efficiency (PCE) Gain Over Butylammonium Iodide (BAI) in 2D/3D Stacking Architectures

In a direct head-to-head comparison of alkylammonium iodide passivation layers, Hexaneammonium Iodide (HAI) significantly outperformed Butylammonium Iodide (BAI) in enhancing the power conversion efficiency of 3D perovskite solar cells [1]. The study attributed the difference to the optimal chain length of HAI, which yields a more effective 2D perovskite passivation layer at the interface [1]. The use of HAI boosted the ultimate PCE to 20.62%, compared to only 18.83% for the baseline 3D control. This quantifies the specific advantage of the six-carbon chain length in mitigating interfacial non-radiative recombination [1].

Perovskite Solar Cells 2D/3D Heterostructures Interfacial Passivation

Direct Post-Deposition Efficiency Enhancement: HAI Treatment Boosts PCE by 1.69% Absolute on State-of-the-Art 3D Perovskites

A landmark study by Wang et al. demonstrated that post-deposition treatment with Hexaneammonium Iodide (HAI) directly increases the efficiency of high-performance 3D perovskite solar cells from 22.38% to 24.07% (with a certified efficiency of 23.59%) [1]. Critically, this work employed advanced characterization to show that the improvement arises from targeted growth at grain boundaries and a pure surface passivation effect, rather than the formation of a quasi-2D perovskite layer [1]. This mechanism of action, verified by high-resolution TEM and XPS, distinguishes HAI from other passivators that function by forming a 2D capping layer [2].

Perovskite Solar Cells Post-Deposition Treatment Defect Passivation

Quantified Operational Stability: HAI-Passivated Devices Retain 81.4% of Efficiency After 200 Hours Under Continuous Irradiation

Beyond initial efficiency, operational stability is a critical differentiator. Devices treated with Hexaneammonium Iodide exhibit significantly enhanced durability under operational stress [1]. The study by Wang et al. reported that unencapsulated HAI-passivated devices maintained 81.4% of their initial efficiency after 200 hours of continuous light irradiation in an N2 atmosphere [1]. This stability is mechanistically linked to the superhydrophobic nature imparted by the HAI layer, which also prevents the diffusion of Li+ from the hole transport layer into the perovskite film, a key degradation pathway [1].

Perovskite Solar Cells Operational Stability Moisture Resistance

HAI-Derived 2D Perovskite Enhances Photoluminescence Lifetime and Suppresses Recombination More Effectively Than BAI Analogs

Time-resolved photoluminescence (TRPL) measurements provide direct evidence of superior defect passivation. Lv et al. demonstrated that the 2D perovskite formed from Hexaneammonium Iodide (HAI) yields a notably enhanced photoluminescence lifetime compared to that derived from butylammonium iodide (BAI) [1]. The longer PL lifetime is a direct indicator of more effective suppression of non-radiative charge recombination at interfacial defects [1]. This improvement in charge carrier dynamics underlies the higher open-circuit voltages (Voc) and fill factors observed in HAI-passivated devices [2].

Perovskite Solar Cells Time-Resolved Photoluminescence Charge Carrier Dynamics

Targeted Grain Boundary Passivation and Moisture Barrier Formation: HAI's Unique Dual-Functionality Over Longer-Chain Analogs

Hexaneammonium Iodide exhibits a unique dual-functional mechanism that combines grain boundary passivation with the formation of a hydrophobic barrier [1]. The long C6 alkyl chain enables targeted growth specifically at perovskite grain boundaries, where it effectively suppresses charge recombination [1][2]. Simultaneously, this chain length imparts superhydrophobicity to the perovskite film, enhancing its resistance to ambient moisture and blocking the ingress of Li+ ions from adjacent transport layers [1][3]. This contrasts with shorter-chain analogs (e.g., BAI) which may primarily form a surface layer, and with much longer-chain or branched analogs (e.g., tetrahexylammonium iodide, THAI) which may be sterically hindered from penetrating grain boundaries effectively [4].

Perovskite Solar Cells Grain Boundary Engineering Moisture Stability

Procurement-Grade Application Scenarios for Hexaneammonium Iodide: Where Its Quantified Differentiation Delivers Maximum Value


High-Efficiency 2D/3D Perovskite Solar Cell Fabrication Requiring a >20% PCE Benchmark

When the research or pilot production target is to fabricate 2D/3D perovskite solar cells with power conversion efficiencies exceeding 20%, Hexaneammonium Iodide is a structurally critical precursor [1]. Its use as the 2D-forming agent has been directly demonstrated to enable a PCE of 20.62%, compared to 18.83% for the 3D-only control and sub-20% values often reported for shorter-chain butylammonium-based 2D/3D stacks [1]. Procurement of HAI over BAI is justified by the quantifiable ~1.8% absolute PCE advantage in this device architecture [1].

Post-Deposition Surface Engineering for Boosting State-of-the-Art 3D Perovskite Efficiency

For research groups and pilot lines working with high-performance (>22%) 3D perovskite compositions (e.g., FA/MA mixed-cation systems), Hexaneammonium Iodide is a validated post-deposition treatment agent for achieving record-high efficiencies [2]. This application scenario leverages HAI's unique ability to target grain boundaries and passivate surface defects without forming a bulk 2D layer, as evidenced by the 1.69% absolute efficiency gain (from 22.38% to 24.07%) reported by Wang et al. [2]. This is a cost-effective, single-step process for pushing device performance toward the 25% milestone [2].

Formulation of Perovskite Inks with Enhanced Ambient and Operational Stability

In the development of perovskite inks for scalable coating processes (e.g., slot-die coating, blade coating) where ambient humidity exposure is inevitable, the incorporation of Hexaneammonium Iodide as a precursor additive offers a quantifiable advantage in film resilience [3]. The C6 chain length imparts superhydrophobicity to the resulting perovskite film, directly leading to demonstrably improved moisture stability [2][3]. Furthermore, the stabilized films exhibit high operational stability, retaining 81.4% of their initial efficiency after 200 hours of continuous irradiation [2]. This makes HAI a key formulation component for extending the shelf-life and operational lifetime of solution-processed perovskite devices [2][3].

Fundamental Studies on Charge Carrier Dynamics and Interfacial Recombination Mechanisms

For academic research groups investigating the fundamental physics of interfacial recombination in perovskite solar cells, Hexaneammonium Iodide is a powerful tool for creating model systems. Its use as a passivation agent results in a quantifiably longer photoluminescence lifetime and more suppressed charge recombination compared to butylammonium iodide, as evidenced by TRPL spectroscopy [1]. This allows for clearer deconvolution of bulk versus surface recombination pathways and provides a robust platform for studying the impact of alkyl chain length on the electronic properties of 2D/3D perovskite interfaces [1][4].

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